molecular formula C10H15NO B8733174 O-(2,4,6-trimethylbenzyl)hydroxylamine

O-(2,4,6-trimethylbenzyl)hydroxylamine

Cat. No. B8733174
M. Wt: 165.23 g/mol
InChI Key: GQUHNSFHEYSEIK-UHFFFAOYSA-N
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Patent
US04017512

Procedure details

200 ml of an aqueous solution of 45 g (0.8 mole) of potassium hydroxide was added to 47.5 g (0.2 mole) of the N-carboethoxy-O-(2,4,6-trimethylbenzyl)hydroxylamine prepared as described in Reference Example 1, and the mixture was heated under refluxing for 5 hours. The reaction mixture was allowed to stand for 12 hours, the precipitated crystals were collected by filtration and washed with water to obtain 23.6 g (70.6% yield) of O-(2,4,6-trimethylbenzyl)hydroxylamine. Recrystallization from diethyl ether-petroleum ether (1:3 by volume) yielded a product having a melting point of 54 - 55° C which was subjected to elementary analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Name
N-carboethoxy-O-(2,4,6-trimethylbenzyl)hydroxylamine
Quantity
47.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([NH:8][O:9][CH2:10][C:11]1[C:16]([CH3:17])=[CH:15][C:14]([CH3:18])=[CH:13][C:12]=1[CH3:19])(OCC)=O>>[CH3:19][C:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[C:16]([CH3:17])[C:11]=1[CH2:10][O:9][NH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[K+]
Name
N-carboethoxy-O-(2,4,6-trimethylbenzyl)hydroxylamine
Quantity
47.5 g
Type
reactant
Smiles
C(=O)(OCC)NOCC1=C(C=C(C=C1C)C)C
Name
aqueous solution
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(CON)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 70.6%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.